molecular formula C4H2Br2SZn B13393723 5-bromo-2H-thiophen-2-ide;bromozinc(1+)

5-bromo-2H-thiophen-2-ide;bromozinc(1+)

Cat. No.: B13393723
M. Wt: 307.3 g/mol
InChI Key: OSGCPOFIURDPFT-UHFFFAOYSA-M
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Description

5-bromo-2H-thiophen-2-ide;bromozinc(1+) is a compound that consists of a thiophene ring substituted with a bromine atom at the 5-position and a bromozinc(1+) moiety. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) typically involves the bromination of thiophene derivatives followed by the introduction of the bromozinc(1+) moiety. One common method involves the bromination of 2H-thiophene using bromine in the presence of a catalyst such as iron powder. The resulting 5-bromo-2H-thiophene is then reacted with a zinc reagent to form the bromozinc(1+) complex .

Industrial Production Methods

Industrial production of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) may involve large-scale bromination and subsequent zincation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2H-thiophen-2-ide;bromozinc(1+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products:

Scientific Research Applications

5-bromo-2H-thiophen-2-ide;bromozinc(1+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and bromozinc(1+) moieties. The bromine atom can undergo substitution reactions, while the bromozinc(1+) moiety can engage in cross-coupling reactions. These reactions enable the compound to form complex structures with unique electronic and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2H-thiophen-2-ide;bromozinc(1+) is unique due to the presence of the bromozinc(1+) moiety, which imparts distinct reactivity and enables its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

5-bromo-2H-thiophen-2-ide;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCPOFIURDPFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC(=C1)Br.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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